molecular formula C9H16 B2876740 1,1-Dimethyl-4-methylidenecyclohexane CAS No. 6007-96-1

1,1-Dimethyl-4-methylidenecyclohexane

Cat. No. B2876740
CAS RN: 6007-96-1
M. Wt: 124.227
InChI Key: PRRXIEFNGOETTR-UHFFFAOYSA-N
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Patent
US08178681B2

Procedure details

Chlorosulfonyl isocyanic acid (0.67 mL, 7.7 mmol) was dropped into the dehydrated diethyl ether (11 mL) solution of 1,1-dimethyl-4-methylene-cyclohexane (0.91 g, 7.4 mmol), which had been obtained in 1), in an ice bath. The reaction mixture was stirred at room temperature for 1 hour, and chlorosulfonyl isocyanic acid (0.67 mL, 7.7 mmol) was added in the reaction required in the ice bath and further stirred at room temperature for 1 hour. After chlorosulfonyl isocyanic acid (0.32 mL, 3.7 mmol) had been added in the reaction mixture in the ice bath and further stirred at room temperature for 2 hours, the aqueous solution (4.5 mL) containing sodium thiosulfate pentahydrate (4.56 g, 18.4 mmol) and 10% potassium hydroxide solution was added alternately in the reaction mixture in the ice bath and the pH was adjusted to be about 10, and then the reaction mixture was stirred for 2 hours. The insoluble matter was removed by filtration, and the filtrate was extracted with chloroform. Then the organic layer was washed with water and dried with anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure and a colorless solid (0.75 g) was obtained.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
0.91 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.32 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
4.5 mL
Type
reactant
Reaction Step Six
Quantity
4.56 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClS([N:5]=[C:6]=[O:7])(=O)=O.[CH3:8][C:9]1([CH3:16])[CH2:14][CH2:13][C:12](=[CH2:15])[CH2:11][CH2:10]1.O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+].[OH-].[K+]>C(OCC)C>[CH3:8][C:9]1([CH3:16])[CH2:14][CH2:13][C:12]2([NH:5][C:6](=[O:7])[CH2:15]2)[CH2:11][CH2:10]1 |f:2.3.4.5.6.7.8.9,10.11|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.67 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
0.91 g
Type
reactant
Smiles
CC1(CCC(CC1)=C)C
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0.67 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.32 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
solution
Quantity
4.5 mL
Type
reactant
Smiles
Name
Quantity
4.56 g
Type
reactant
Smiles
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been obtained in 1), in an ice bath
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with chloroform
WASH
Type
WASH
Details
Then the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CCC2(CC(N2)=O)CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.